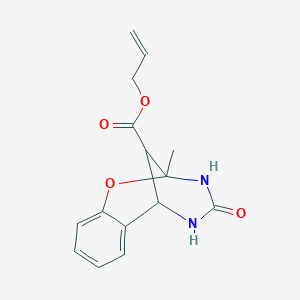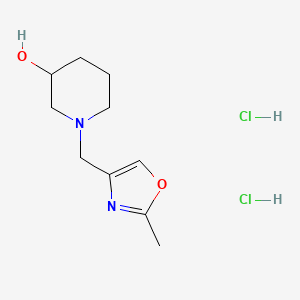
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mecanismo De Acción
The mechanism of action of N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide is not fully understood. However, it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide exhibits significant biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, it has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide in lab experiments is its potential use in the development of new drugs. It has been found to exhibit significant anticancer activity and has been tested against various cancer cell lines. Additionally, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires further investigation.
Direcciones Futuras
There are several future directions for the research on N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide. One of the primary areas of research is the development of new drugs that can effectively target cancer cells and neurodegenerative diseases. Additionally, further studies are required to understand the mechanism of action of this compound fully. Furthermore, studies are required to investigate the potential toxicity of this compound and its safety profile.
Métodos De Síntesis
The synthesis of N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide involves the reaction of 4-cyanooxan-4-ylamine with 4-(2,5-dimethylthiophen-3-yl)butanoyl chloride in the presence of a base. The resulting compound is then purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide has been extensively studied for its potential use in various scientific research fields. One of the primary applications of this compound is in the development of new drugs. It has been found to exhibit significant anticancer activity and has been tested against various cancer cell lines. Additionally, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-12-10-14(13(2)21-12)4-3-5-15(19)18-16(11-17)6-8-20-9-7-16/h10H,3-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDGNHFSPCGYIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)CCCC(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-4-(2,5-dimethylthiophen-3-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Azaspiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2557762.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)
![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)
![8-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B2557766.png)
![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)
![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)
![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)


![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)